O-(cyclobutylmethyl)hydroxylamine

説明

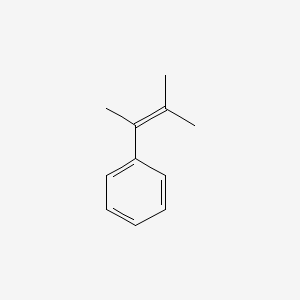

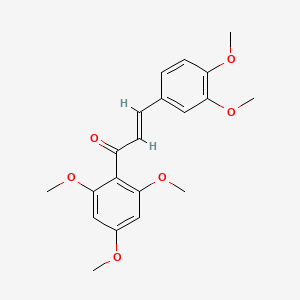

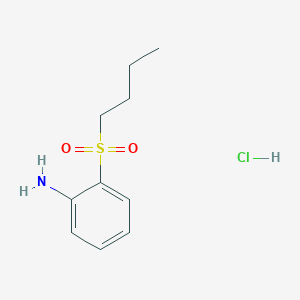

O-(Cyclobutylmethyl)hydroxylamine is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C5H12ClNO, a molecular weight of 137.61 g/mol , and its IUPAC name is this compound hydrochloride .

Synthesis Analysis

The synthesis of hydroxylamines can be achieved through various methods. One such method involves the preparation of N,N-disubstituted hydroxylamines from secondary amines using choline peroxydisulfate, an oxidizing task-specific ionic liquid . Another method involves a Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides .Molecular Structure Analysis

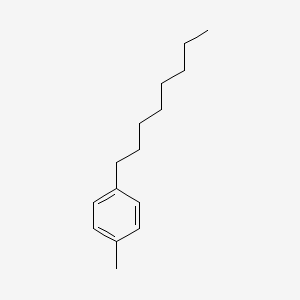

The molecular structure of this compound can be represented by the SMILES notation: NOCC1CCC1 . This notation indicates that the molecule consists of a hydroxylamine group (NO) attached to a cyclobutylmethyl group (CC1CCC1) .Chemical Reactions Analysis

Hydroxylamines are known to participate in various chemical reactions. For instance, a coupling process of electrodialysis with oxime hydrolysis reaction has been developed for preparing hydroxylamine sulfate . In another example, O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds .Physical And Chemical Properties Analysis

This compound is a cycloalkane, a class of compounds that only contain carbon-hydrogen bonds and carbon-carbon single bonds . The general formula for a cycloalkane composed of n carbons is CnH2n .科学的研究の応用

Carbohydrate and Glycoconjugate Synthesis

O-(cyclobutylmethyl)hydroxylamine and related hydroxylamines play a crucial role in the synthesis of carbohydrates and glycoconjugates. These compounds are significant in various biological and pathological processes, leading to growing interest in their development. The high nucleophilicity of hydroxylamine makes it an effective tool for chemoselective ligation in synthesizing (neo)glycoconjugates. This includes research on synthetic methodologies and applications in glycobiology and drug discovery (Chen & Xie, 2016).

Medicinal Chemistry and Chemical Biology

Hydroxylamines, including this compound, have been applied in medicinal chemistry and chemical biology. Their usage in parallel synthesis has been explored, focusing on the alkylation of supported N-hydroxyphthalimide reagents and subsequent applications (Maillard et al., 2005). This highlights the compound's potential in creating diverse chemical structures for medicinal applications.

Synthesis of Complex Nitrogen-Containing Compounds

This compound is instrumental in synthesizing complex nitrogen-containing compounds, including natural products and their analogues. Methods such as stereoselective reduction and nucleophile additions facilitate access to various biologically active amines (Khlestkin & Mazhukin, 2003). This application is crucial in pharmaceutical and natural product synthesis.

Synthesis of N-Heterocycles

Hydroxylamines, including this compound, are utilized for synthesizing N-heterocycles, an important class of compounds in drug molecules and natural products. Their ability to easily transform into other functional groups through N-O bond cleavage makes them valuable for creating diverse N-heterocycles (Jiang et al., 2023).

Generation of Superoxide Radicals

Hydroxylamines are studied for their role in generating superoxide radicals, a process relevant in various biological systems. Cyclic hydroxylamines, for instance, have been used in experiments to understand the production and detection of extracellular, intracellular, and mitochondrial superoxide radicals (Dikalov et al., 2011).

Environmental Chemistry

In environmental chemistry, hydroxylamines are investigated for their role in generating the hydroxyl radical, an important factor in environmental processes. This includes studying the activation of hydrogen peroxide by hydroxylamine and its implications in environmental chemistry (Chen et al., 2015).

作用機序

将来の方向性

Recent developments suggest that hydroxylamines may have broader applications in bioorganic and medicinal chemistry . O-protected NH-free hydroxylamine derivatives have been evaluated in the construction of nitrogen-enriched compounds, such as primary amines, amides, and N-heterocycles . This suggests that the reactivity of the hydroxylamine functional group should be further investigated .

特性

IUPAC Name |

O-(cyclobutylmethyl)hydroxylamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-7-4-5-2-1-3-5/h5H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMYBPZYMGBNNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70613429 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773799-69-2 | |

| Record name | O-(Cyclobutylmethyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70613429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[Chloro(phenylimino)methyl]dimethylamine](/img/structure/B3057123.png)